2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)propanamide
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Overview
Description
2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)propanamide is a synthetic organic compound with a complex structure It contains an aziridine ring, a cyclopropylmethyl group, and a phenoxypropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)propanamide typically involves multiple steps. One common approach is to start with the preparation of the aziridine intermediate. This can be achieved through the reaction of an appropriate epoxide with an amine under basic conditions. The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction. The final step involves the coupling of the aziridine intermediate with a phenoxypropanamide derivative under suitable conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the process is also a critical factor in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)propanamide can undergo various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form an oxaziridine derivative.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aziridine ring typically yields an oxaziridine, while reduction can produce an amine derivative.
Scientific Research Applications
2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe for studying enzyme mechanisms.
Medicine: It could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: The compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)propanamide involves its interaction with specific molecular targets. The aziridine ring is known to be highly reactive, which allows the compound to form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzyme activity or the disruption of cellular processes. The cyclopropylmethyl group may also contribute to the compound’s biological activity by enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
Aziridine derivatives: Compounds containing the aziridine ring, such as aziridine-2-carboxylic acid.
Cyclopropylmethyl derivatives: Compounds with the cyclopropylmethyl group, such as cyclopropylmethylamine.
Phenoxypropanamide derivatives: Compounds with the phenoxypropanamide moiety, such as 2-phenoxypropanamide.
Uniqueness
2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)propanamide is unique due to the combination of its structural features The presence of both the aziridine ring and the cyclopropylmethyl group in the same molecule provides a distinct reactivity profile
Properties
IUPAC Name |
2-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11(16(17)19)21-15-6-4-14(5-7-15)20-10-13-9-18(13)8-12-2-3-12/h4-7,11-13H,2-3,8-10H2,1H3,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJMVRRWEXWHCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC1=CC=C(C=C1)OCC2CN2CC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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